

# Evixapodlin for Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evixapodlin |           |
| Cat. No.:            | B8144761    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Evixapodlin** (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive technical overview of **Evixapodlin**, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals in the field of cancer immunotherapy.

# **Core Concepts**

**Evixapodlin** represents a novel approach to checkpoint inhibition by targeting PD-L1, a key immune checkpoint protein that cancer cells often exploit to evade the host immune system. Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral administration, which could provide greater convenience and dosing flexibility for patients.[1]

# **Chemical and Physical Properties**



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C34H36Cl2N8O4            | [2]       |
| Molecular Weight  | 691.61 g/mol             | [1]       |
| CAS Number        | 2374856-75-2             | [2]       |
| Synonyms          | GS-4224, PD-1/PD-L1-IN 7 | [2]       |

# **Mechanism of Action**

**Evixapodlin** functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells, leading to enhanced anti-tumor immunity.[1]





Click to download full resolution via product page

Evixapodlin's Mechanism of Action

# Preclinical Data In Vitro Activity



| Parameter                        | Value    | Cell Line/Assay             | Reference |
|----------------------------------|----------|-----------------------------|-----------|
| PD-1/PD-L1<br>Interaction IC50   | 0.213 nM | HTRF Assay                  | [2]       |
| NFAT-LUC EC50                    | 103 nM   | NFAT-LUC Reporter<br>Assay  |           |
| Target Occupancy<br>EC50         | 4 nM     | MDA-MB-231 cells            | _         |
| Potency in PD-L1-high cells EC50 | 11 nM    | PD-L1-high expressing cells | _         |

**Evixapodlin** has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2] Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

## In Vivo Animal Models

In a human PD-L1 expressing MC38 mouse colorectal tumor model, **Evixapodlin** significantly inhibited tumor growth.[2]

| Treatment Group | Dose     | Tumor Growth<br>Inhibition | Reference |
|-----------------|----------|----------------------------|-----------|
| Evixapodlin     | 25 mg/kg | 49% - 55%                  | [1]       |
| Atezolizumab    | 10 mg/kg | 49% - 55%                  | [1]       |

Evixapodlin treatment resulted in over 90% target occupancy on tumor cells.[2]

## **Pharmacokinetics in Animals**

| Species           | Bioavailability (1<br>mg/kg i.v.) | Blood Clearance<br>(L/h/kg) | Half-life (h) |
|-------------------|-----------------------------------|-----------------------------|---------------|
| Rat               | 29%                               | 0.28                        | 9             |
| Dog               | 68%                               | 0.67                        | 10.7          |
| Cynomolgus Monkey | 41%                               | 0.25                        | 9.4           |



# Clinical Data Phase 1 Study (NCT04049617)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Evixapodlin** in patients with advanced solid tumors.[1] The study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

### Key Findings:

- Safety and Tolerability: **Evixapodlin** was well-tolerated at doses ranging from 400 mg to 1500 mg once daily.[1]
- Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]
- Pharmacodynamics: Treatment with Evixapodlin led to a reduction in free PD-L1 on peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells, and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

# Experimental Protocols PD-L1 Dimerization Assay (NanoBiT)

This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

#### Protocol:

- Express PD-L1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase in an appropriate cell line.
- Seed the cells in a 96-well plate.
- Add varying concentrations of Evixapodlin to the cells.
- Incubate for a specified period.
- Add the Nano-Glo® Live Cell Assay System substrate.



Measure luminescence using a plate reader. An increase in luminescence indicates
 Evixapodlin-induced dimerization of PD-L1.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Immune checkpoint inhibitors in cancer therapy: what lies beyond monoclonal antibodies?
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. southernresearch.org [southernresearch.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Evixapodlin for Cancer Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144761#evixapodlin-for-cancer-immunotherapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com